molecular formula C24H21F3N2O3 B2963434 8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 728031-51-4

8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B2963434
CAS No.: 728031-51-4
M. Wt: 442.438
InChI Key: OVKBADBDVQGMRQ-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin (chromen-2-one) family, featuring a 3-substituted piperazine-carbonyl group and an 8-propenyl moiety. The coumarin core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 3-position is modified with a piperazine ring linked to a 3-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

8-prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O3/c1-2-5-16-6-3-7-17-14-20(23(31)32-21(16)17)22(30)29-12-10-28(11-13-29)19-9-4-8-18(15-19)24(25,26)27/h2-4,6-9,14-15H,1,5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBADBDVQGMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsThe trifluoromethyl group is often introduced via radical trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can lead to the formation of quinones, while reduction of the piperazine moiety can yield various amine derivatives .

Scientific Research Applications

8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the piperazine moiety can modulate its pharmacokinetic properties. The chromenone core may interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substituent Variations

The piperazine ring’s substitution pattern critically influences pharmacological properties. Below is a comparison with key analogs:

Compound Name Piperazine Substituent Key Structural Differences Biological Implications Reference
8-(prop-2-en-1-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one 3-(Trifluoromethyl)phenyl High electronegativity from CF₃ group Enhanced receptor binding via hydrophobic/electronic interactions
3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one 2,6-Dimethylphenyl Electron-donating methyl groups Reduced metabolic stability compared to CF₃ analogs
4-[3-(4-Naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one Naphthalen-1-ylmethyl Bulky aromatic substituent Potential for π-π stacking but increased steric hindrance
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Heteroaromatic ring with CF₃ and Cl Improved selectivity for kinase targets

Key Findings :

  • The 3-(trifluoromethyl)phenyl group in the target compound provides a balance of hydrophobicity and electronic effects, favoring interactions with aromatic residues in enzyme active sites .
  • Dimethylphenyl analogs (e.g., compound from ) exhibit lower metabolic stability due to the absence of electron-withdrawing groups, which protect against oxidative degradation.
Coumarin Core Modifications

The 8-propenyl group distinguishes the target compound from other coumarin derivatives:

Compound Name 8-Position Substituent Key Differences Pharmacokinetic Impact Reference
Target Compound Prop-2-en-1-yl Unsaturated allyl chain Increased lipophilicity; potential for metabolic conjugation
7-Hydroxy-4-methyl-8-(piperazine)chromen-2-one Piperazine Polar substituent Higher solubility but reduced BBB penetration
8-Isopropenyl-2H-furo[2,3-h]-1-benzopyran-2-one Isopropenyl Cyclic furan fusion Altered bioavailability due to fused ring system

Key Findings :

  • The propenyl group enhances lipophilicity, which may improve tissue penetration but could increase CYP450-mediated metabolism .
  • Piperazine at the 8-position (e.g., ) improves water solubility but reduces blood-brain barrier (BBB) permeability compared to alkyl/allyl groups.
Electronic and Steric Effects
  • Trifluoromethyl (CF₃) vs. Chlorine (Cl): The CF₃ group in the target compound is more electronegative and hydrophobic than Cl, favoring interactions with halogen-binding pockets in enzymes .
  • Piperazine Conformation: The chair conformation of the piperazine ring (observed in related compounds like ) ensures optimal spatial orientation for carbonyl-group interactions with target proteins.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its key structural components:

  • Chromone Backbone : The chromone structure is known for various biological activities, including anti-inflammatory and anticancer properties.
  • Piperazine Moiety : Piperazine derivatives are often associated with neuroactive effects, particularly in modulating serotonin receptors.
  • Trifluoromethyl Group : This group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetics.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈F₃N₂O₃
  • Molecular Weight : 360.35 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures to the target compound exhibit significant anticancer properties. The presence of the chromone and piperazine moieties is believed to contribute to these effects. For instance, studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells by modulating pathways related to Bcl-2 and caspases .

Case Study: Piperazine Derivatives in Cancer Research

A study published in MDPI highlighted the effectiveness of thiazole-bearing piperazine derivatives against various cancer cell lines. The research indicated that modifications in the phenyl ring significantly influenced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applicable to our compound .

Neuropharmacological Effects

The trifluoromethylphenyl piperazine component suggests potential activity at serotonin receptors. A study on a related piperazine derivative demonstrated high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders . This suggests that our compound could exhibit similar neuropharmacological properties.

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AnticancerInduced apoptosis in cancer cells
NeuropharmacologicalHigh affinity for serotonin receptors
Anti-inflammatoryPotential modulation of inflammatory pathways

Apoptosis Induction

The mechanism by which this compound may induce apoptosis involves the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. The chromone structure has been linked to the modulation of these pathways, leading to increased cell death in cancerous cells.

Serotonin Receptor Modulation

The piperazine component's interaction with serotonin receptors can lead to alterations in neurotransmitter levels, potentially affecting mood and anxiety levels. This interaction is critical for developing therapeutic agents targeting psychiatric disorders.

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